molecular formula C6H12OS B6226784 (2-methyloxolan-2-yl)methanethiol CAS No. 2742653-82-1

(2-methyloxolan-2-yl)methanethiol

Cat. No.: B6226784
CAS No.: 2742653-82-1
M. Wt: 132.2
InChI Key:
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Description

(2-methyloxolan-2-yl)methanethiol is an organic compound with a unique structure that includes a thiol group attached to a methylene bridge, which is further connected to a 2-methyloxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of hydrogen sulfide (H₂S) in the presence of a catalyst to introduce the thiol group into the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-methyloxolan-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield disulfides or sulfonic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved .

Scientific Research Applications

(2-methyloxolan-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various substrates, facilitating chemical transformations. This interaction is crucial in catalytic processes where the compound acts as a ligand, stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-methyloxolan-2-yl)methanethiol apart from these similar compounds is the presence of the thiol group, which imparts unique reactivity and makes it suitable for applications in catalysis and drug discovery. The thiol group allows for specific interactions that are not possible with its analogs .

Properties

CAS No.

2742653-82-1

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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